Preliminary Investigation of 4-Methoxycinnoline: A Technical Guide
Preliminary Investigation of 4-Methoxycinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This technical guide provides a preliminary investigation into the chemical properties, synthesis, and potential biological activities of 4-Methoxycinnoline. Due to the limited availability of direct research on this specific compound, this document leverages data from structurally related cinnoline derivatives to provide a comprehensive overview for research and development purposes.
Chemical Properties and Spectroscopic Data
4-Methoxycinnoline (CAS Registry Number: 3397-78-2) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol . While detailed experimental data for 4-Methoxycinnoline is scarce, analysis of related cinnoline structures allows for the prediction of its general characteristics. The cinnoline core is a bicyclic system with two nitrogen atoms, which is isosteric to quinoline and isoquinoline.[1][2] The presence of the methoxy group at the 4-position is expected to influence its electronic properties and reactivity.
Spectroscopic data for cinnoline and its derivatives are available and can be used as a reference for the characterization of 4-Methoxycinnoline.
Table 1: General Spectroscopic Data for Cinnoline Derivatives
| Spectroscopic Technique | General Observations for Cinnoline Scaffold | Expected Characteristics for 4-Methoxycinnoline |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. | The methoxy group protons would likely appear as a singlet around 3.9-4.1 ppm. The aromatic protons will show characteristic splitting patterns based on their positions. |
| ¹³C NMR | Aromatic carbons resonate between 120-160 ppm. | The methoxy carbon is expected around 55-60 ppm. The carbon at the 4-position will be significantly shifted downfield due to the oxygen attachment. |
| Mass Spectrometry (MS) | The molecular ion peak is typically prominent. Fragmentation often involves the loss of N₂. | Expected molecular ion peak (M+) at m/z = 160.17. |
Synthesis of 4-Methoxycinnoline
Proposed Experimental Protocol: O-Alkylation of Cinnolin-4-one
This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-Methoxycinnoline.
Materials:
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Cinnolin-4-one
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Methylating agent (e.g., methyl iodide, dimethyl sulfate)
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A suitable base (e.g., sodium hydride, potassium carbonate)
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Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
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Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)
Procedure:
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Preparation: To a solution of cinnolin-4-one in an anhydrous polar aprotic solvent, add a suitable base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the corresponding alkoxide.
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Alkylation: Add the methylating agent dropwise to the reaction mixture.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Methoxycinnoline.
Proposed synthetic workflow for 4-Methoxycinnoline.
Potential Biological Activities
While no specific biological activities have been reported for 4-Methoxycinnoline, the cinnoline scaffold is present in a variety of compounds with a broad spectrum of pharmacological effects.[1][3][4][5][6] This suggests that 4-Methoxycinnoline could be a valuable starting point for the development of new therapeutic agents.
Table 2: Reported Biological Activities of Cinnoline Derivatives
| Biological Activity | Description | Example Cinnoline Derivatives |
| Anticancer | Cinnoline derivatives have shown cytotoxic activity against various cancer cell lines. | Pyrimido[5,4-c]cinnolines, 4-amino-3-cinnolinecarboxamides[7] |
| Antibacterial | Some cinnolines exhibit activity against both Gram-positive and Gram-negative bacteria. | 4-aminocinnolines[7] |
| Antifungal | Antifungal properties have been reported for certain cinnoline derivatives. | |
| Anti-inflammatory | Cinnoline-based compounds have demonstrated anti-inflammatory effects. | Pyrazolo[4,3-c]cinnoline derivatives[4] |
| CNS Activity | Various cinnoline derivatives have shown activity affecting the central nervous system, including sedative and anticonvulsant effects. | 4-amino-3-cinnolinecarboxylic acid derivatives[7][8] |
The diverse biological activities of cinnoline derivatives highlight the potential of this scaffold in drug discovery. The nature and position of substituents on the cinnoline ring play a crucial role in determining the specific biological activity.[1]
Overview of biological activities of the cinnoline scaffold.
Quantitative Data for Cinnoline Derivatives
Direct quantitative biological data for 4-Methoxycinnoline is not available. However, data for structurally related cinnoline derivatives can provide a valuable reference for its potential potency and guide future screening efforts.
Table 3: Quantitative Biological Activity Data for Selected Cinnoline Derivatives
| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 4-Amino-3-cinnolinecarboxamides | CNS Activity (various behavioral tests) | Effective at low doses | [7] |
| Pyrazolo[4,3-c]cinnoline derivatives | Anti-inflammatory (% inhibition of edema) | Up to 58.5% | [4] |
| 4-Aminocinnolines | Antibacterial (various strains) | MIC values in the low µg/mL range | [7] |
| 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines | Sedative action | High activity at low doses | [8] |
Conclusion and Future Directions
4-Methoxycinnoline is a chemical entity with limited direct research data. However, by examining the broader class of cinnoline derivatives, we can infer its likely chemical properties, propose a viable synthetic route, and anticipate a range of potential biological activities. The cinnoline scaffold has proven to be a versatile platform for the development of pharmacologically active compounds.
Future research on 4-Methoxycinnoline should focus on:
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Optimized Synthesis: Development and optimization of a reliable and scalable synthesis protocol.
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Comprehensive Characterization: Thorough spectroscopic analysis (NMR, MS, IR, etc.) to confirm its structure and properties.
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Biological Screening: A broad-based biological screening campaign to identify its primary pharmacological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and CNS effects.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 4-Methoxycinnoline to establish SAR and identify more potent and selective compounds.
This preliminary investigation serves as a foundational document to stimulate and guide further research into the therapeutic potential of 4-Methoxycinnoline and its derivatives.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives. Part 4: 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
